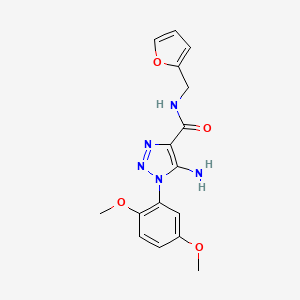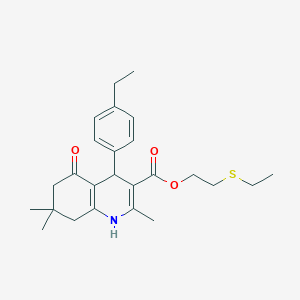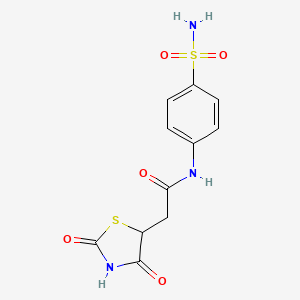![molecular formula C15H23NO5 B5072199 N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5072199.png)
N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that consists of an amine group attached to a butane chain, which is further connected to a 2-methylphenoxy group The compound is paired with oxalic acid, forming a salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenoxy)ethyl]butan-1-amine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the desired amine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(2-methylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(2-methylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(2-methylphenoxy)ethyl]ethan-1-amine
- N-[2-(2-methylphenoxy)ethyl]propan-1-amine
- N-[2-(2-methylphenoxy)ethyl]pentan-1-amine
Uniqueness
N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid is unique due to its specific structural features, such as the butane chain and the oxalate salt form. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-3-4-9-14-10-11-15-13-8-6-5-7-12(13)2;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYGLXXDSLZTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B5072117.png)

![2-[(3-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5072123.png)

![ethyl 2-[(5E)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5072133.png)
![2-butyl-5-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5072151.png)


![(4Z)-4-[(3-FLUOROPHENYL)METHYLIDENE]-2-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5072177.png)

![1-(3-furylmethyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5072190.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B5072196.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5072198.png)
![N-[(3-oxo-1-piperazinyl)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5072203.png)
